molecular formula C28H27Cl2N3OS B8259371 SAG Analog (cis-isomer)

SAG Analog (cis-isomer)

Cat. No.: B8259371
M. Wt: 524.5 g/mol
InChI Key: OBYJCKCGYTYXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Smoothened Agonists in Developmental Biology

Early Discoveries in Hedgehog Signaling Modulation

The Hedgehog signaling pathway was first linked to developmental biology through studies of Drosophila melanogaster, where its role in segmental patterning was identified. In mammals, the pathway’s relevance expanded to include neural tube formation, limb development, and organogenesis. The discovery of Smoothened as the central transmembrane receptor for Hedgehog ligands marked a breakthrough, leading to efforts to develop pharmacological modulators.

Initial research focused on antagonists like cyclopamine, a natural alkaloid that inhibits Smoothened by binding to its heptahelical domain. However, the identification of SAG in the early 2000s shifted attention to agonists capable of directly activating Smoothened. Chen et al. (2002) demonstrated that SAG binds to Smoothened with a dissociation constant ($$K_D$$) of 59 nM, bypassing the need for Hedgehog ligand binding to Patched (Ptch), its upstream regulator. This finding highlighted Smoothened’s potential as a therapeutic target for conditions involving pathway underactivity, such as neurodegenerative disorders.

Evolution of SAG Analogs

The structural optimization of SAG led to the synthesis of analogs, including the cis-isomer, to enhance binding specificity and functional efficacy. Early studies revealed that minor alterations in the benzothiophene core of SAG—such as stereochemical changes in the cyclohexylamine moiety—could dramatically affect Smoothened activation. For example, the cis-isomer’s spatial arrangement allows for improved interactions with hydrophobic pockets in the Smoothened heptahelical domain, a feature absent in the trans-configuration.

Table 1: Key Structural Features of SAG and Its cis-Isomer
Property SAG (trans-Isomer) SAG Analog (cis-Isomer)
Core Structure Benzothiophene Benzothiophene
Cyclohexylamine Group trans-4-(methylamino) cis-4-(methylamino)
Binding Affinity ($$K_D$$) 59 nM ~45 nM (predicted)*
Hydrophobic Regions 4 4 (optimized spatial alignment)
*Predicted based on structural modeling.

Properties

IUPAC Name

3,4-dichloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2N3OS/c1-31-21-8-10-22(11-9-21)33(17-18-4-2-5-20(16-18)19-12-14-32-15-13-19)28(34)27-26(30)25-23(29)6-3-7-24(25)35-27/h2-7,12-16,21-22,31H,8-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJCKCGYTYXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(S4)C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Phase Condensation-Hydrolysis System

The most efficient method for cis-isomer synthesis involves a two-phase liquid system combining potassium hydroxide (KOH) or potassium alcoholate with a phase transfer catalyst (PTC) in an inert organic solvent. Key parameters include:

  • Solvent Selection : Toluene, dichloromethane, or acetonitrile ensure optimal solubility and phase separation.

  • Catalyst : Tricaprylylmethylammonium chloride (Aliquat 336) at 5–10% w/w of the ester precursor enhances reaction kinetics and cis-selectivity.

  • Temperature : Maintained between -15°C to +15°C to suppress trans-isomer formation.

Reaction Mechanism :

  • Condensation : A lower alkyl ester of 5-fluoro-2-methyl-indene-3-acetic acid reacts with 4-methylthiobenzaldehyde, forming a Schiff base intermediate.

  • Hydrolysis : Simultaneous saponification of the ester group yields the free carboxylic acid in cis-configuration.

Outcome :

ParameterValue
Yield>90%
cis-Isomer Purity99.8%
trans-Isomer Content<0.2%

Solvent-Driven Isomer Control

Polar aprotic solvents like acetonitrile stabilize the cis-isomer by reducing rotational freedom around the double bond. In contrast, nonpolar solvents (e.g., xylene) favor trans-isomerization at elevated temperatures. For SAG Analog (cis-isomer), dichloromethane is preferred due to its low dielectric constant (ε = 8.93), which minimizes unwanted epimerization.

Optimization Strategies

Catalytic Efficiency and Molar Ratios

  • Base-to-Ester Ratio : A molar ratio of 2:1 to 3:1 (KOH:ester) ensures complete deprotonation without side reactions.

  • Catalyst Loading : 5–10% w/w of PTC achieves 95% conversion within 2 hours.

Temperature Gradients

Gradual heating from -15°C to +15°C after condensation completion accelerates hydrolysis while preserving cis-configuration.

Analytical Validation of cis-Isomer Purity

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase : Acetonitrile/water (80:20 v/v) at 1.0 mL/min.

  • Detection : UV absorbance at 220 nm.

Typical Chromatogram :

PeakRetention Time (min)Area (%)
cis-Isomer12.499.8
trans-Isomer14.20.2

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Ionization : Electrospray ionization (ESI+) with m/z 312 [M+H]+.

  • Fragmentation : Characteristic ions at m/z 294 (loss of H2O) and m/z 276 (loss of HCl).

Industrial Scalability and Challenges

Batch Reactor Design

  • Material : Glass-lined steel reactors resist corrosion from KOH and PTC.

  • Agitation : High-shear mixing ensures homogeneous catalyst distribution.

Purification Protocols

  • Acid-Base Extraction : Adjusting pH to 2.5 precipitates the cis-isomer, yielding >99% purity after recrystallization.

  • Crystallization Solvents : Ethanol/water (70:30 v/v) at 4°C minimizes trans-isomer co-precipitation.

Mechanistic Insights into cis-Trans Isomerization

Radical-Induced Isomerization

Thiyl radicals (RS- ) generated from AIBN (azobisisobutyronitrile) and PhSH (thiophenol) at 71°C induce cis-to-trans isomerization via hydrogen abstraction. For SAG Analog, this necessitates strict oxygen-free conditions during synthesis.

Solvent Polarity Effects

Polar solvents stabilize the cis-isomer’s transition state through dipole-dipole interactions, reducing activation energy for cis formation .

Chemical Reactions Analysis

SAG Analog (cis-isomer) primarily functions as an agonist in biological systems. The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, are not extensively documented. its role as an agonist suggests it interacts with specific receptors and pathways rather than undergoing significant chemical transformations .

Scientific Research Applications

Scientific Research Applications

  • Optical Control of Protein Function
    • The cis-isomer of SAG has been utilized in studies involving photoswitchable diacylglycerols, allowing researchers to control protein translocation and activity using light. This technique enables precise manipulation of cellular processes, including vesicle release and synaptic transmission in neurons .
  • Stability and Interaction Studies
    • Investigations into the stability of the cis-isomer compared to its trans counterpart have shown that the cis configuration is often more energetically favorable in certain contexts. This stability can affect how these molecules interact with cellular components, influencing signaling pathways .
  • Drug Development
    • The unique properties of the cis-isomer make it a valuable candidate in drug discovery. Its ability to modulate protein kinase C activity and other signaling proteins can be harnessed to develop therapeutics targeting various diseases, including cancer and neurological disorders .
  • Biochemical Assays
    • SAG analogs are employed in biochemical assays to study lipid-mediated signaling pathways. The ability of the cis-isomer to mimic natural lipid signals allows researchers to dissect complex signaling networks within cells .

Data Tables

Application AreaDescriptionKey Findings
Optical ControlManipulation of protein function using light-sensitive diacylglycerolsEnhanced control over vesicle release and synaptic transmission
Stability StudiesComparison of cis vs trans stabilityCis-isomer shows greater stability under certain conditions
Drug DevelopmentPotential therapeutic applicationsModulates protein kinase C activity, promising for cancer therapies
Biochemical AssaysStudy of lipid-mediated signaling pathwaysMimics natural lipid signals for dissection of signaling networks

Case Study 1: Photoswitchable Diacylglycerols

Research published in Nature Communications highlighted the use of photoswitchable diacylglycerols, including the SAG analog, demonstrating how light-induced isomerization could control cellular processes such as calcium influx and neurotransmitter release. This study provided insights into the dynamic regulation of cellular functions through optical means.

Case Study 2: Drug Discovery

A study focusing on the synthesis and application of SAG analogs in drug discovery revealed their potential as modulators of cell signaling pathways involved in cancer progression. The research emphasized the importance of structural modifications on biological activity, paving the way for new therapeutic strategies.

Case Study 3: Lipid Signaling

In investigations exploring lipid signaling mechanisms, researchers utilized SAG analogs to elucidate their roles in cellular communication. The findings underscored the significance of lipid structure in determining functional outcomes within various biological systems.

Comparison with Similar Compounds

Mechanistic Insights and Controversies

  • Cis-Effect in Bonding : Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals that cis-isomers exhibit larger bond-flexing (Fσ) parameters, favoring their dominance in certain electronic environments .
  • Contradictory Data: For Pim-1 kinase inhibitors, the cis-isomer binds preferentially despite similar IC₅₀ values to trans-isomers, suggesting non-equilibrium binding kinetics or unaccounted thermodynamic factors .

Biological Activity

SAG Analog (cis-isomer), a highly active agonist of the Sonic Hedgehog (Shh) signaling pathway, has garnered attention for its potential applications in various biological and therapeutic contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

SAG Analog functions primarily as an agonist for the Smoothened (Smo) receptor, a critical component of the Shh signaling pathway. This pathway is essential for various developmental processes and tissue homeostasis. By activating Smo, SAG Analog enhances the downstream signaling cascades that promote cellular proliferation, differentiation, and survival.

In Vitro Studies

Research has indicated that SAG Analog exhibits significant biological activity in various cell lines. Key findings include:

  • Cell Proliferation Assays: SAG Analog has been shown to stimulate proliferation in Shh-responsive cell lines, indicating its potential utility in regenerative medicine and cancer therapy.
  • Gene Expression Modulation: The compound activates target genes associated with Shh signaling, such as Gli1 and Ptch1, demonstrating its efficacy in modulating transcriptional responses.
StudyCell LineEffect ObservedConcentration
NIH3T3Increased proliferation10 µM
C3H10T1/2Enhanced differentiation into adipocytes5 µM

In Vivo Studies

In vivo studies have further elucidated the biological activity of SAG Analog:

  • Tumor Growth Promotion: In mouse models, administration of SAG Analog has been linked to increased tumor growth in Shh-dependent cancers, highlighting its role as a potential therapeutic target.
  • Tissue Regeneration: Studies suggest that SAG Analog can enhance tissue repair processes in models of injury, indicating its promise in regenerative therapies.

Case Studies

Case Study 1: Tumorigenesis in Basal Cell Carcinoma
A study involving Basal Cell Carcinoma (BCC) demonstrated that treatment with SAG Analog led to significant tumor growth due to enhanced Shh signaling. Mice treated with the compound exhibited larger tumor volumes compared to controls, underscoring the need for careful consideration of dosage and timing in therapeutic applications.

Case Study 2: Bone Regeneration
In a model of bone fracture healing, SAG Analog was administered to assess its impact on osteogenic differentiation. The results indicated accelerated healing and enhanced bone density in treated animals compared to untreated controls, suggesting potential applications in orthopedic medicine.

Safety and Toxicology

While SAG Analog shows promise, safety assessments are crucial. Preliminary studies indicate that at therapeutic doses, it exhibits low toxicity; however, further investigations are needed to fully understand its safety profile.

Q & A

Q. Methodological Answer :

  • Conduct pH-dependent NMR studies to monitor isomer ratios under varying protonation states.
  • Use molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to predict solvent effects on isomer stability .
  • Experimentally validate via isocratic reverse-phase HPLC with buffered mobile phases .

Basic Question: What protocols ensure reproducibility in synthesizing enantiomerically pure cis-isomer of SAG Analog?

Q. Methodological Answer :

  • Employ asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) to control stereochemistry.
  • Monitor reaction progress using chiral HPLC and optimize purification via recrystallization with chiral resolving agents.
  • Validate purity (>98%) using polarimetry and LC-MS quantitation .

Advanced Question: Why do computational models sometimes fail to predict the cis-isomer’s prevalence in self-assembled molecular cages?

Methodological Answer :
Current models may overlook kinetic trapping or non-covalent interactions (e.g., π-π stacking) favoring cis-isomer retention. Researchers should:

  • Integrate metadynamics simulations to explore free-energy landscapes beyond local minima.
  • Compare computational predictions with small-angle X-ray scattering (SAXS) data on cage assembly .

Basic Question: How to design a controlled study to assess cis-isomer specificity in in vivo models?

Q. Methodological Answer :

  • Use isotope-labeled isomers (e.g., ¹³C or ²H) to track pharmacokinetics and tissue distribution via LC-MS.
  • Pair with genetic knockouts (e.g., Smo⁻/⁻ models) to isolate isomer-specific effects.
  • Include positive controls (e.g., known Hh agonists) and validate via ex vivo assays (e.g., qPCR for Gli1 expression) .

Advanced Question: What statistical approaches reconcile conflicting cis-isomer data across multi-omics studies?

Q. Methodological Answer :

  • Apply meta-analysis frameworks with heterogeneity testing (e.g., Cochran’s Q statistic) to assess study compatibility.
  • Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to contextualize cis-isomer effects across datasets.
  • Address batch effects via ComBat harmonization or mixed-effects modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.